n,n-Dichloro-l-leucine
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Overview
Description
N,N-Dichloro-L-leucine: is a chemical compound derived from L-leucine, an essential amino acid This compound is characterized by the presence of two chlorine atoms attached to the nitrogen atoms of the leucine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dichloro-L-leucine typically involves the chlorination of L-leucine. One common method is the reaction of L-leucine with chlorine gas in the presence of a suitable solvent, such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective chlorination of the nitrogen atoms.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions: N,N-Dichloro-L-leucine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the dichloro compound back to L-leucine or its derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: L-leucine or its derivatives.
Substitution: Hydroxylated or aminated leucine derivatives.
Scientific Research Applications
N,N-Dichloro-L-leucine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of chlorinated amino acids and peptides.
Biology: The compound is studied for its potential role in modulating biological processes, such as enzyme activity and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N-Dichloro-L-leucine involves the interaction of its chlorine atoms with biological molecules. The compound can penetrate cell membranes and interact with intracellular targets, such as enzymes and proteins. The chlorination of these molecules can lead to changes in their structure and function, resulting in various biological effects.
Comparison with Similar Compounds
N,N-Dichlorinated GABA: Similar to N,N-Dichloro-L-leucine, this compound is more lipophilic and can penetrate the blood-brain barrier.
N,N-Dichlorinated Taurine: Another chlorinated amino acid with potential biological applications.
N,N-Dichlorinated Homotaurine: Similar in structure and function to this compound.
Uniqueness: this compound is unique due to its specific structure and the presence of two chlorine atoms on the nitrogen atoms. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
59384-06-4 |
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Molecular Formula |
C6H11Cl2NO2 |
Molecular Weight |
200.06 g/mol |
IUPAC Name |
(2S)-2-(dichloroamino)-4-methylpentanoic acid |
InChI |
InChI=1S/C6H11Cl2NO2/c1-4(2)3-5(6(10)11)9(7)8/h4-5H,3H2,1-2H3,(H,10,11)/t5-/m0/s1 |
InChI Key |
ZLCKTWDFXUKDRL-YFKPBYRVSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N(Cl)Cl |
Canonical SMILES |
CC(C)CC(C(=O)O)N(Cl)Cl |
Origin of Product |
United States |
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